molecular formula C34H38N2 B14198881 1,2-Cyclohexanediamine, N,N,N',N'-tetrakis(phenylmethyl)-, (1R,2R)- CAS No. 849819-90-5

1,2-Cyclohexanediamine, N,N,N',N'-tetrakis(phenylmethyl)-, (1R,2R)-

Cat. No.: B14198881
CAS No.: 849819-90-5
M. Wt: 474.7 g/mol
InChI Key: VQKUVAQLXCSJFT-KKLWWLSJSA-N
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Description

1,2-Cyclohexanediamine, N,N,N’,N’-tetrakis(phenylmethyl)-, (1R,2R)- is a chemical compound known for its unique structure and properties. This compound is a derivative of cyclohexanediamine, where the nitrogen atoms are substituted with phenylmethyl groups. The (1R,2R) notation indicates the specific stereochemistry of the compound, which is crucial for its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Cyclohexanediamine, N,N,N’,N’-tetrakis(phenylmethyl)-, (1R,2R)- typically involves the reaction of 1,2-cyclohexanediamine with benzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine groups of the cyclohexanediamine attack the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclohexanediamine, N,N,N’,N’-tetrakis(phenylmethyl)-, (1R,2R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the

Properties

CAS No.

849819-90-5

Molecular Formula

C34H38N2

Molecular Weight

474.7 g/mol

IUPAC Name

(1R,2R)-1-N,1-N,2-N,2-N-tetrabenzylcyclohexane-1,2-diamine

InChI

InChI=1S/C34H38N2/c1-5-15-29(16-6-1)25-35(26-30-17-7-2-8-18-30)33-23-13-14-24-34(33)36(27-31-19-9-3-10-20-31)28-32-21-11-4-12-22-32/h1-12,15-22,33-34H,13-14,23-28H2/t33-,34-/m1/s1

InChI Key

VQKUVAQLXCSJFT-KKLWWLSJSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)N(CC4=CC=CC=C4)CC5=CC=CC=C5

Canonical SMILES

C1CCC(C(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)N(CC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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